molecular formula C14H17BN2O2S B6341954 2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester CAS No. 1402165-93-8

2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester

Cat. No.: B6341954
CAS No.: 1402165-93-8
M. Wt: 288.2 g/mol
InChI Key: ORBBMXGFOLJACD-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyridine ring, a thiazole ring, and a boronic acid pinacol ester group. Its molecular formula is C14H17BN2O2S, and it has a molecular weight of 288.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester typically involves the formation of the boronic ester from the corresponding boronic acid. One common method is the reaction of 2-(Pyridin-2-yl)thiazole-5-boronic acid with pinacol in the presence of a dehydrating agent such as anhydrous magnesium sulfate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for boronic esters, including this compound, often involve large-scale batch or continuous processes. These methods typically use similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of automated reactors and purification systems is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

    Protodeboronation: Radical initiators and hydrogen sources are used under mild conditions.

Major Products

    Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.

    Protodeboronation: The major products are the corresponding hydrocarbons.

Scientific Research Applications

2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.

    Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester in chemical reactions involves the formation and cleavage of boron-carbon bonds. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . In protodeboronation, the boronic ester is cleaved by a radical mechanism, leading to the formation of the corresponding hydrocarbon .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester: Similar structure but with the pyridine ring substituted at the 4-position.

    Thiazole-5-boronic acid pinacol ester: Lacks the pyridine ring, making it less complex.

Uniqueness

2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester is unique due to the presence of both a pyridine and a thiazole ring, which can participate in various chemical reactions and interactions. This dual functionality makes it a versatile building block in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-pyridin-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BN2O2S/c1-13(2)14(3,4)19-15(18-13)11-9-17-12(20-11)10-7-5-6-8-16-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBBMXGFOLJACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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